2-Ethoxypyridin-3-amine
Overview
Description
2-Ethoxypyridin-3-amine is an organic compound with the molecular formula C(_7)H(_10)N(_2)O It is a derivative of pyridine, featuring an ethoxy group at the second position and an amino group at the third position on the pyridine ring
Mechanism of Action
Target of Action
2-Ethoxypyridin-3-amine is a compound with a strong basic nature, often used as an organic heterocyclic building block It’s known that pyridine compounds have been used in the synthesis of various drugs, pesticides, and plastics . Primary amines, like the one present in this compound, are ubiquitous in biological systems and contribute to diverse processes, including neurotransmission and a variety of signaling pathways . They are often the target of many bioanalytical analyses .
Mode of Action
It’s known that primary amines can undergo various chemical transformations, such as diazotization and subsequent derivatization . In suitable halogenation conditions, a halogen atom can be introduced at the fourth position of the pyridine ring . These transformations can alter the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Given the compound’s structure and the known roles of similar compounds, it’s plausible that it could influence pathways involving neurotransmission and cell signaling
Pharmacokinetics
The compound’s basic nature and its solubility in methanol suggest that it may have good absorption and distribution characteristics. The compound’s metabolism and excretion would likely depend on the specific transformations it undergoes in the body, which are currently unknown.
Result of Action
Given the compound’s potential interactions with primary amines and its possible role in neurotransmission and cell signaling , it could potentially influence these processes at a molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity . Additionally, the compound’s action could be influenced by the specific biological environment in which it is present, including the types of cells and the presence of other signaling molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyridin-3-amine typically involves the ethoxylation of 3-aminopyridine. One common method includes the reaction of 3-aminopyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Nitro-2-ethoxypyridine derivatives.
Reduction: 2-Ethoxypyridin-3-ylamine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxypyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique reactivity and stability.
Comparison with Similar Compounds
2-Methoxypyridin-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.
3-Aminopyridine: Lacks the ethoxy group, making it less hydrophobic.
2-Ethoxypyridine: Lacks the amino group, affecting its reactivity and applications.
Uniqueness: 2-Ethoxypyridin-3-amine is unique due to the presence of both ethoxy and amino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research domains.
Properties
IUPAC Name |
2-ethoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSTUZYCGUDGOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588565 | |
Record name | 2-Ethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51468-01-0 | |
Record name | 2-Ethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxypyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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